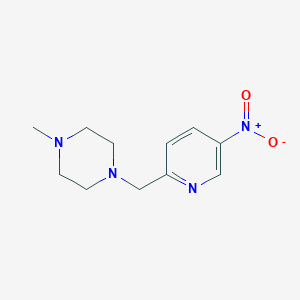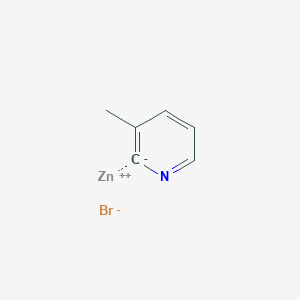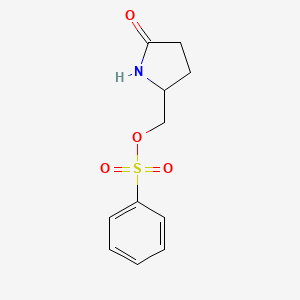
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorene core substituted with diethyl, diphenyl, and bromo groups, which contribute to its distinct chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 9,9-diethyl-N,N-diphenylfluorene followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while coupling reactions can produce extended conjugated systems .
Applications De Recherche Scientifique
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism by which 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine exerts its effects is primarily through its interactions with other molecules. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of the systems it is introduced into. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-diethyl-N,N-diphenyl-7-ethynyl-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-methoxy-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-chloro-2-fluoreneamine
Uniqueness
What sets 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the bromo group, in particular, allows for specific types of chemical modifications that are not possible with other substituents .
Propriétés
Formule moléculaire |
C29H26BrN |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
7-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C29H26BrN/c1-3-29(4-2)27-19-21(30)15-17-25(27)26-18-16-24(20-28(26)29)31(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-20H,3-4H2,1-2H3 |
Clé InChI |
XDPFWKUUFXZLMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rac-[(3ar,6ar)-3ah,4h,6h,6ah-furo[3,4-d][1,2]oxazol-3-yl]methanol](/img/structure/B8330100.png)



![2-Aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone](/img/structure/B8330128.png)







